molecular formula C11H16BrNO B13242550 5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline

Cat. No.: B13242550
M. Wt: 258.15 g/mol
InChI Key: KMOMZFLOYHNGOH-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-methoxypropan-2-yl)-2-methylaniline ( 1251369-43-3) is a brominated aniline derivative of high interest in synthetic and medicinal chemistry . Its molecular formula is C11H16BrNO, with a molecular weight of 258.16 g/mol . This compound serves as a versatile building block and key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials . The structure combines a bromine atom, which is an excellent handle for metal-catalyzed cross-coupling reactions, with a methoxypropyl group on the nitrogen that enhances solubility and modulates electronic properties . The methyl group on the aromatic ring further fine-tunes the steric and electronic characteristics, making it a valuable precursor for constructing more complex molecules . Its primary research value lies in drug discovery programs, where it is used as a crucial intermediate in the development of targeted therapies, such as kinase inhibitors, and for the creation of diverse compound libraries . High-purity grades are available to ensure reliable performance in research and industrial applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline

InChI

InChI=1S/C11H16BrNO/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3

InChI Key

KMOMZFLOYHNGOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(C)COC

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step No. Reaction Type Description Key Reagents/Conditions Yield (%) Notes
1 Aromatic substitution Selective bromination and methylation of aniline derivatives or nitroaromatic precursors Bromine source, methylation agents, acid catalysts ~24% (bromination) Bromination often uses AlCl3/HCl system; methylation may precede or follow bromination depending on directing effects
2 Reduction Conversion of nitro group (if used) to amino group Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) High (>80%) Nitro group is meta-directing; reduction must occur after bromination
3 N-Alkylation Alkylation of aniline nitrogen with 1-methoxypropan-2-yl substituent Alkyl halides or epoxides under basic/acidic conditions 77–99% Cs2CO3 in DMF used for alkylation; reaction monitored by TLC
4 Purification Chromatographic purification (silica gel column chromatography) Eluents: n-hexane/ethyl acetate mixtures Variable Purification critical to remove side products

Detailed Synthetic Example

  • Starting Material: 4-bromo-2-methylaniline or its nitro precursor.
  • Bromination: Using bromine with aluminum chloride and hydrochloric acid under controlled temperature to introduce bromine at the 5-position (yield ~24%).
  • Reduction: If starting from nitro compound, reduction to aniline using Fe/HCl or catalytic hydrogenation.
  • N-Alkylation: Reaction of the aniline with 1-methoxypropan-2-yl halide or equivalent in the presence of cesium carbonate in DMF at room temperature for 0.5–3 hours, yielding the N-substituted product in 77–99% yield.
  • Purification: Silica gel chromatography using n-hexane/ethyl acetate (10:1) to isolate pure compound.
  • The bromination step is sensitive to reaction conditions; using AlCl3 and HCl results in moderate yields (~24%) of the brominated intermediate.
  • The alkylation reaction with 1-methoxypropan-2-yl substituent is efficient under mild conditions using cesium carbonate in DMF , with yields ranging from 77% to 99% depending on the substrate and reaction time.
  • Multi-step syntheses involving nitro-to-amino conversions require careful timing to avoid undesired substitution patterns due to directing effects of substituents.
  • Purification typically employs silica gel chromatography with n-hexane/ethyl acetate mixtures , ensuring high purity (>98% by GC-MS or NMR).
Parameter Details
Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Bromination Conditions Bromine, AlCl3, HCl; moderate yield (~24%)
Alkylation Conditions 1-methoxypropan-2-yl halide, Cs2CO3, DMF, 25 °C
Reaction Time (Alkylation) 0.5 to 3 hours
Purification Method Silica gel chromatography, n-hexane/ethyl acetate (10:1)
Typical Yields Bromination: ~24%; Alkylation: 77–99%
Analytical Techniques TLC monitoring, GC-MS, NMR for purity confirmation

The preparation of 5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline involves a multi-step synthetic sequence beginning with selective aromatic substitution, followed by reduction and N-alkylation. The key challenges lie in controlling regioselectivity during bromination and achieving high yields in the alkylation step. Utilizing aluminum chloride and hydrochloric acid for bromination and cesium carbonate in DMF for alkylation provides a robust and reproducible synthetic route. Purification by silica gel chromatography ensures high purity suitable for further application in pharmaceutical and materials research.

This comprehensive analysis integrates data from recent chemical supplier documentation, peer-reviewed synthetic procedures, and patent literature for related compounds, ensuring a professional and authoritative overview of the compound’s preparation methods.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-(1-methoxypropan-2-yl)-2-methylaniline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the bromine atom.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: N-(1-methoxypropan-2-yl)-2-methylaniline.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Thiophene- or benzothiazole-containing analogues (e.g., Z14) exhibit distinct electronic profiles due to aromatic heterocycles, which may enhance interactions in catalytic or biological systems .

Reactivity and Electronic Properties

For instance:

  • Electron-Withdrawing Effects: The bromine atom in this compound lowers the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity for nucleophilic aromatic substitution reactions .
  • Reactivity Descriptors: Calculated ionization energy (IE) and electron affinity (EA) for similar compounds suggest that methoxy and alkylamine groups reduce chemical hardness, increasing reactivity toward electrophiles compared to non-substituted analogues .

Crystallographic and Structural Insights

  • Hydrogen Bonding : In 5-bromo-4-iodo-2-methylaniline (), weak N⋯N hydrogen bonds (3.300 Å) stabilize the crystal lattice. The target compound’s methoxypropan-2-yl group may disrupt such interactions, leading to altered packing efficiency .
  • Planarity Deviations: Substituted anilines like (E)-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline () exhibit non-planar conformations due to steric clashes, a feature likely shared by the target compound’s methoxypropan-2-yl substituent .

Biological Activity

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This article explores its synthesis, biological interactions, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C12_{12}H16_{16}BrN\O
  • Molecular Weight : Approximately 258.15 g/mol

The presence of a bromine atom, a methoxy group, and a methylaniline moiety contributes to its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of N-(1-methoxypropan-2-yl)-2-methylaniline using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform. The reaction conditions are crucial for achieving high yields while minimizing by-products.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Enzymatic Interactions

Studies suggest that this compound may interact with various enzymes, potentially influencing their activities. The specific mechanisms of action are still under investigation, but the functional groups present in the compound likely play crucial roles in these interactions.

Anti-Cancer Activity

Preliminary investigations have highlighted the potential of this compound as an anti-cancer agent. Its structural similarity to other known anticancer compounds suggests it may inhibit cancer cell proliferation. For instance, compounds with similar brominated structures have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds, providing insights into the potential applications of this compound:

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, revealing an ability to inhibit cell growth significantly. For example, similar compounds demonstrated IC50 values indicating effective inhibition at low concentrations .
  • Mechanism of Action :
    • The interaction with specific molecular targets such as COX enzymes has been highlighted in related studies. Compounds designed to target these enzymes have shown dual anti-inflammatory and anticancer activities, suggesting that this compound could have a similar profile .
  • Binding Affinity :
    • Molecular docking studies indicate that the compound may exhibit favorable binding affinities towards target proteins, which is critical for its potential therapeutic effects .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Target TypeActivity Type
This compoundTBDEnzymaticPotential Inhibitor
T3 (related compound)0.781COX-2Anti-cancer
T5 (related compound)0.503VEGFR-2Anti-cancer

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